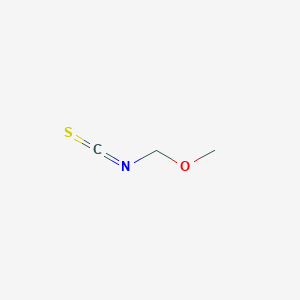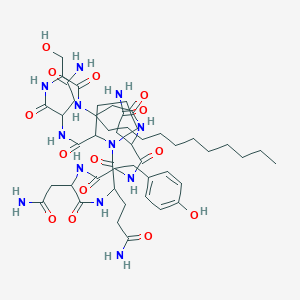
Iturin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iturin D is a cyclic lipopeptide produced by Bacillus subtilis that has been found to have antimicrobial properties. Iturin D has been shown to have activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Its unique chemical structure and mode of action make it a promising candidate for use in various scientific research applications.
Mécanisme D'action
Iturin D exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It binds to the cell membrane and forms pores, which leads to the leakage of intracellular contents and ultimately cell death.
Effets Biochimiques Et Physiologiques
Iturin D has been shown to have a range of biochemical and physiological effects on microorganisms. It has been found to:
1. Disrupt the cell membrane of microorganisms.
2. Inhibit the growth of bacteria and fungi.
3. Induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Iturin D has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. It has a broad spectrum of activity against microorganisms.
2. It is relatively stable and can be stored for long periods.
3. It is easy to purify and has a high yield.
Some of the limitations include:
1. It can be expensive to produce.
2. It may have limited solubility in certain solvents.
3. It may have limited stability in certain conditions.
Orientations Futures
There are several future directions for research on Iturin D. Some of the areas that could be explored include:
1. Developing new methods for the production of Iturin D that are more cost-effective and environmentally friendly.
2. Investigating the potential use of Iturin D in the treatment of antibiotic-resistant infections.
3. Studying the mechanism of action of Iturin D in more detail to gain a better understanding of how it exerts its antimicrobial activity.
4. Exploring the potential use of Iturin D in other scientific research applications, such as in the development of new biosensors or in the production of biofuels.
Conclusion
Iturin D is a promising cyclic lipopeptide that has been extensively studied for its antimicrobial properties. Its unique chemical structure and mode of action make it a promising candidate for use in various scientific research applications. While there are still limitations to its use, ongoing research is exploring new ways to produce and use Iturin D in a variety of fields.
Méthodes De Synthèse
Iturin D is synthesized by Bacillus subtilis through a non-ribosomal peptide synthetase (NRPS) pathway. The NRPS pathway involves the assembly of amino acids into a peptide chain, which is then modified by the addition of fatty acids to form a lipopeptide. The final product is a cyclic lipopeptide that consists of a peptide ring and a lipid tail.
Applications De Recherche Scientifique
Iturin D has been extensively studied for its antimicrobial properties and has been shown to have activity against a wide range of microorganisms. It has been used in various scientific research applications, including:
1. Agriculture: Iturin D has been shown to have potential as a biocontrol agent for use in agriculture. It has been found to be effective against plant pathogens and can be used to protect crops from diseases.
2. Biotechnology: Iturin D has been used in biotechnology applications, such as the production of biosurfactants and the synthesis of nanoparticles.
3. Medical research: Iturin D has been studied for its potential use in medical research. It has been found to have activity against various human pathogens, including antibiotic-resistant strains of bacteria.
Propriétés
Numéro CAS |
108956-22-5 |
|---|---|
Nom du produit |
Iturin D |
Formule moléculaire |
C48H74N12O14 |
Poids moléculaire |
1043.2 g/mol |
Nom IUPAC |
3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |
InChI |
InChI=1S/C48H74N12O14/c1-2-3-4-5-6-7-8-9-10-12-28-22-41(67)54-32(23-38(50)64)43(69)56-31(21-27-14-16-29(62)17-15-27)42(68)57-33(24-39(51)65)44(70)55-30(18-19-37(49)63)48(74)60-20-11-13-36(60)47(73)58-34(25-40(52)66)45(71)59-35(26-61)46(72)53-28/h14-17,28,30-36,61-62H,2-13,18-26H2,1H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71) |
Clé InChI |
HNAPWDKFUSLFFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
SMILES canonique |
CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Autres numéros CAS |
108956-22-5 |
Synonymes |
iturin D iturin-D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



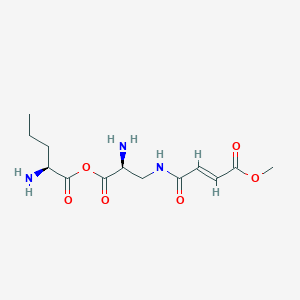
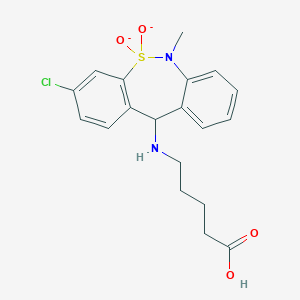
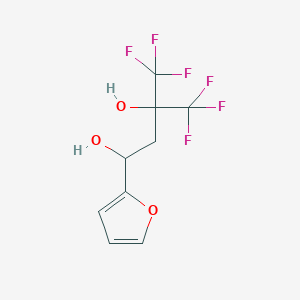
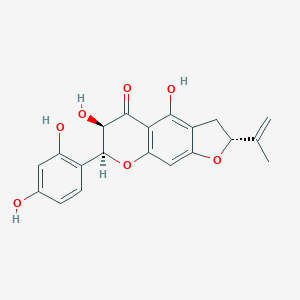
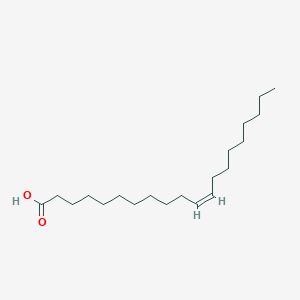
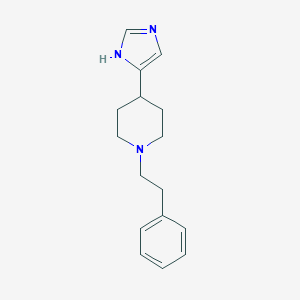
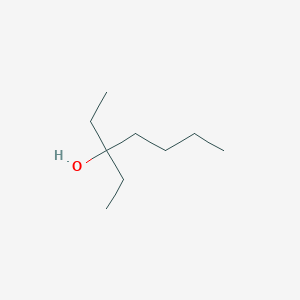
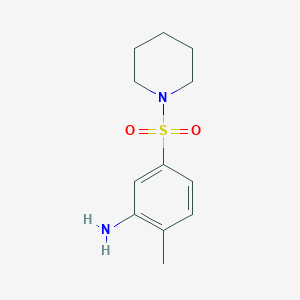
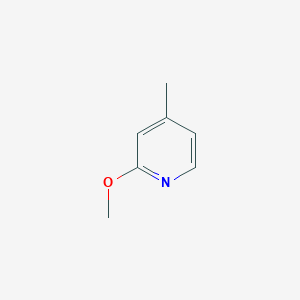

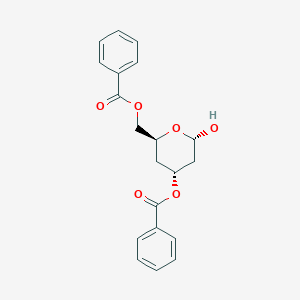
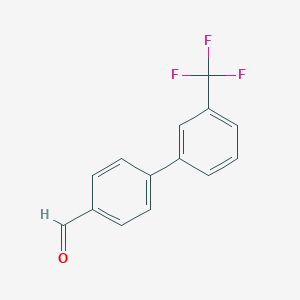
![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
